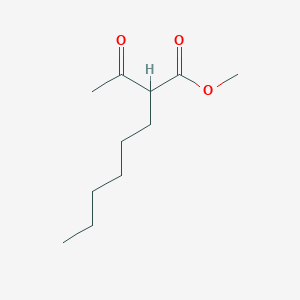

Methyl 2-acetyloctanoate

説明

Contextualization within Modern Organic Chemistry

In the landscape of modern organic chemistry, Methyl 2-acetyloctanoate (CAS No. 70203-04-2) is recognized as a classic β-keto ester. molbase.com This class of compounds is fundamental to carbon-carbon bond-forming reactions, which are central to organic synthesis. The key structural feature of a β-keto ester is the presence of two carbonyl groups in a 1,3-relationship. This configuration significantly increases the acidity of the intervening methylene (B1212753) (α-carbon) protons. Consequently, these protons can be readily removed by a moderately strong base, such as an alkoxide, to form a resonance-stabilized enolate. wikipedia.orgchemistrysteps.com

This enolate is a potent nucleophile, capable of reacting with a variety of electrophiles, most commonly alkyl halides, in a reaction known as alkylation. chemicalnote.com This reactivity makes this compound and related compounds powerful synthons for introducing new alkyl chains into a molecule. The resulting alkylated ester can then be hydrolyzed and decarboxylated under acidic conditions to yield a ketone, a transformation known as the acetoacetic ester synthesis. chemistrysteps.com This versatility solidifies the role of β-keto esters as foundational intermediates in the synthesis of a wide array of organic molecules. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 70203-04-2 | molbase.comlookchem.com |

| Molecular Formula | C₁₁H₂₀O₃ | molbase.comlookchem.com |

| Molecular Weight | 200.27 g/mol | lookchem.com |

| Boiling Point | 248 °C | lookchem.com |

| Density | 0.950 g/mL at 20 °C | lookchem.com |

| Flash Point | 95.5 °C | lookchem.com |

| Refractive Index | 1.432 | lookchem.com |

Overview of Research Significance and Applications

The primary research significance of this compound lies in its function as a versatile chemical reagent and intermediate. It is utilized in the synthesis of more complex molecules in both the pharmaceutical and agrochemical industries. lookchem.com Specifically, it serves as a starting material or reagent in the preparation of certain antimicrobial agents and agrochemicals, where its structure is incorporated into the final target molecule. lookchem.com

While its applications are predominantly in industrial synthesis, there is related interest in the flavor and fragrance sector due to its structural similarity to other compounds with established sensory properties. For instance, its close analog, Ethyl 2-acetyloctanoate, is used in perfumery for its jasmine-like aroma and as a food flavoring agent. thegoodscentscompany.com However, a key distinction is that Ethyl 2-acetyloctanoate has been evaluated and recognized as safe for its intended use in food by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). who.intfao.org In contrast, this compound does not possess the same level of regulatory approval for direct use in food or cosmetics, which currently limits its commercial scope in these areas compared to its ethyl counterpart.

Table 2: Comparative Overview of this compound and Ethyl 2-acetyloctanoate

| Feature | This compound | Ethyl 2-acetyloctanoate |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₃ | C₁₂H₂₂O₃ |

| Molecular Weight | 200.27 g/mol lookchem.com | 214.30 g/mol |

| Primary Applications | Intermediate in agrochemical and pharmaceutical synthesis. lookchem.com | Fragrance (jasmin-like) and food flavoring. thegoodscentscompany.com |

| Regulatory Status (Food) | Not specified. | Approved by JECFA (No. 1958). who.intfao.org |

Historical Perspectives on Related Chemical Entities

The scientific importance of this compound is best understood through the historical development of β-keto ester chemistry. A pivotal moment in this history was the discovery of the acetoacetic ester synthesis in 1863 by German chemist Anton Geuther. researchgate.net This reaction, originally demonstrated with ethyl acetoacetate (B1235776), provided a reliable and versatile method for forming carbon-carbon bonds and synthesizing substituted ketones. wikipedia.orgbritannica.com

The synthesis involves three key steps:

Deprotonation: The α-carbon, situated between the two carbonyl groups, is deprotonated using a base like sodium ethoxide to form a stable enolate. chemicalnote.com

Alkylation: The resulting nucleophilic enolate attacks an alkyl halide in a nucleophilic substitution reaction, attaching the alkyl group to the α-carbon. chemicalnote.com

Hydrolysis and Decarboxylation: The alkylated β-keto ester is then treated with aqueous acid and heated. This hydrolyzes the ester to a β-keto acid, which is unstable and readily loses carbon dioxide (decarboxylates) to yield a methyl ketone. chemistrysteps.com

This classical synthesis transformed organic chemistry by allowing for the controlled construction of a wide variety of ketone structures from simple starting materials. chemicalnote.com Another historically significant reaction for forming β-keto esters is the Claisen condensation, which involves the base-catalyzed reaction between two ester molecules to form a β-keto ester. researchgate.net These foundational reactions, discovered over a century ago, established the principles of reactivity that continue to make β-keto esters like this compound valuable tools for synthetic chemists today.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 2-acetyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVHDPSYAJZFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392065 | |

| Record name | Methyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70203-04-2 | |

| Record name | Methyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Approaches

The construction of the Methyl 2-acetyloctanoate backbone can be achieved through several strategic synthetic routes.

A primary and well-established method for synthesizing this compound is the acetoacetic ester synthesis. This protocol involves the alkylation of an enolate derived from methyl acetoacetate (B1235776). The α-protons located on the carbon between the two carbonyl groups of methyl acetoacetate are particularly acidic (pKa ≈ 11), facilitating their removal by a suitable base to form a stabilized nucleophilic enolate. libretexts.org

The general reaction proceeds by first treating methyl acetoacetate with a base, such as sodium methoxide (B1231860), to generate the corresponding sodium enolate. This nucleophile then undergoes an SN2 reaction with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. prepchem.comlookchem.comgoogle.com The hexyl group is thereby introduced at the α-position, yielding the target molecule.

A typical laboratory procedure involves the dropwise addition of methyl acetoacetate to a solution of sodium methylate. prepchem.com Following the formation of the enolate, the alkylating agent (e.g., hexyl bromide) is added, and the mixture is heated to drive the substitution reaction to completion. google.com The choice of base and solvent is critical; alkoxides corresponding to the ester's alcohol (in this case, methoxide) are used to prevent transesterification byproducts. libretexts.org

| Step | Reagent | Purpose | Typical Conditions |

| 1. Enolate Formation | Sodium Methoxide (CH₃ONa) | Deprotonates the α-carbon of methyl acetoacetate | Nitrogen atmosphere prepchem.com |

| 2. Alkylation | 1-Bromohexane or 1-Chlorohexane | Provides the hexyl electrophile for SN2 attack | Heating under reflux google.comchemguide.co.uk |

| 3. Work-up | Aqueous solution | To neutralize the reaction and separate the product | Extraction and distillation |

Claisen condensation provides another strategic pathway to β-keto esters like this compound. libretexts.orglibretexts.org This reaction involves the base-catalyzed condensation between two ester molecules. In a "crossed" Claisen condensation, two different esters are used. To synthesize this compound via this route, one could theoretically use an octanoate (B1194180) ester and an acetate (B1210297) ester.

However, to avoid a complex mixture of all four possible products (two self-condensation and two crossed-condensation products), the reaction is typically designed such that one of the esters has no α-hydrogens and can only act as the electrophilic acceptor. libretexts.orglibretexts.org An alternative strategy involves the acylation of a pre-formed enolate. For instance, the enolate of methyl octanoate could be acylated using an acetylating agent like acetyl chloride, though controlling self-condensation can be challenging.

A more refined approach involves reacting an acid chloride with the barium complex of excess methyl acetoacetate. acs.org In this method, the resulting α-acyl β-keto ester is then cleaved with methanol (B129727) at a mild temperature to yield the desired β-keto ester. acs.org This procedure has been shown to produce various β-keto esters in good yields (67-84%). acs.org

Modern synthetic methods focus on efficiency and milder reaction conditions, often employing advanced catalytic systems. These can be applied to the final esterification step or through transesterification.

Direct Esterification: The most direct route is the Fischer esterification of 2-acetyloctanoic acid with methanol, catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid (PTSA). To improve yields, which typically range from 70-85%, water is often removed azeotropically.

Enzymatic Synthesis: Biocatalytic methods using lipases, such as Candida antarctica Lipase (B570770) B (CALB), offer a green chemistry approach. The esterification of 2-acetyloctanoic acid with methanol can be performed under mild, solvent-free conditions, achieving high yields (e.g., 88%) with the significant advantage of enzyme reusability.

Catalytic Transesterification: this compound can be synthesized by the transesterification of a different ester, such as ethyl 2-acetyloctanoate. chemicalbook.com While traditional acid catalysts can be used, novel catalysts like titanium tetraisopropoxide or tetranuclear zinc clusters offer higher efficiency and milder conditions. organic-chemistry.org Zinc cluster catalysts are notable for their tolerance of various functional groups and for enabling reactions under nearly neutral conditions. organic-chemistry.org

| Method | Catalyst | Key Features | Reported Yield |

| Acid-Catalyzed Esterification | Sulfuric Acid (H₂SO₄) | Requires water removal; high temperatures (60-80°C) | 70-85% |

| Enzymatic Synthesis | Immobilized Lipase (e.g., CALB) | Mild conditions (~40°C); solvent-free; reusable catalyst | ~88% |

| Catalytic Transesterification | Titanium Tetraisopropoxide | High conversion (90%) at moderate temperatures (~70°C) | ~95% (in continuous-flow) |

| Catalytic Transesterification | Tetranuclear Zinc Cluster | Nearly neutral pH; tolerates sensitive functional groups organic-chemistry.org | Very good yields organic-chemistry.org |

Reaction Chemistry and Derivatization

The two carbonyl moieties (ketone and ester) and the adjacent active methylene (B1212753) group in this compound are the epicenters of its chemical reactivity.

The ketone and ester functional groups within this compound can be selectively or fully transformed through oxidation and reduction reactions.

Reduction: The carbonyl groups can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester group to the corresponding diol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for ketones and aldehydes over esters. Therefore, treatment of this compound with NaBH₄ would primarily yield methyl 2-(1-hydroxyethyl)octanoate.

Oxidation: The ketone moiety can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) could potentially cleave the molecule. A more controlled oxidation is the Baeyer-Villiger oxidation, which would convert the ketone into an ester, although this reaction is more typical for simpler ketones.

Nucleophilic substitution can occur at both the ester's carbonyl carbon and the α-carbon situated between the two carbonyls. rammohancollege.ac.in

Reactions at the Ester Center: The ester group can undergo nucleophilic acyl substitution. Heating with aqueous sodium hydroxide (B78521) (saponification) followed by acidification would hydrolyze the ester to 2-acetyloctanoic acid. chemguide.co.uk Similarly, heating with a different alcohol in the presence of an acid or base catalyst would lead to a transesterification product.

Reactions at the α-Carbon: The α-carbon is part of an active methylene group, and its protons are readily removed by a base to form a nucleophilic enolate. 182.160.97 This enolate can then react with various electrophiles. For example, a second alkylation step can be performed by treating the compound with a base like sodium methoxide followed by an alkyl halide, leading to a di-substituted β-keto ester. libretexts.org This reactivity is fundamental to the use of β-keto esters as intermediates in the synthesis of more complex molecules. acs.org The reaction is an SN2 type, where the enolate attacks the electrophilic alkyl halide. savemyexams.com

This compound as a Building Block in Complex Molecular Synthesis

This compound serves as a versatile C10 bifunctional building block in organic synthesis, lending its keto-ester functionality to the construction of more complex molecular architectures. Its utility is particularly evident in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. The reactivity of the acetyl and ester moieties allows for a variety of transformations, making it a valuable precursor in the synthetic chemist's toolbox.

One notable application of a close analogue, ethyl 2-acetyloctanoate, is in the synthesis of pyranochromenone scaffolds. These structures are of significant interest due to their presence in a variety of biologically active natural products. For instance, in the synthesis of novel triazolyl pyranochromen-2(1H)-one derivatives, ethyl 2-acetyloctanoate is a key reactant. dp.techresearchgate.net The synthetic strategy involves a Pechmann condensation, a classic method for coumarin (B35378) synthesis, where a phenol (B47542) reacts with a β-ketoester in the presence of an acid catalyst. jk-sci.comwikipedia.org

In this specific pathway, a substituted dihydroxy-coumarin is first prepared. Subsequently, ethyl 2-acetyloctanoate is condensed with this coumarin derivative under acidic conditions (concentrated sulfuric acid) to yield a 3-hexyl-substituted pyranochromenone. dp.techresearchgate.net The hexyl group from the octanoate chain is incorporated into the final structure, demonstrating how the alkyl chain of the building block becomes an integral part of the target molecule. The general reaction scheme is depicted below:

Reaction Scheme: Synthesis of Pyranochromenone Core

This pyranochromenone core is then further functionalized to produce a library of triazolyl derivatives with potential antibacterial activity. researchgate.netresearchgate.net The following table summarizes the key reactants and the resulting complex scaffold.

| Reactant 1 | Reactant 2 | Catalyst | Resulting Scaffold |

| 7,8-dihydroxy-4-methylcoumarin | Ethyl 2-acetyloctanoate | conc. H₂SO₄ | 3-Hexyl-10-hydroxy-4,8,8-trimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-2-one |

Another significant application of this compound is in the synthesis of oxetanones, which are four-membered cyclic esters (β-lactones). These strained ring systems are found in several natural products and are known to exhibit biological activity, including lipase inhibition. A patented process describes the preparation of oxetanone derivatives where this compound is a key starting material. google.comgoogle.com

The synthesis involves the reaction of the enolate of this compound with an aldehyde. In one example, this compound is treated with a strong base like butyllithium (B86547) to form the corresponding lithium enolate. This enolate then undergoes a nucleophilic addition to an aldehyde, such as dodecanal. google.com The resulting aldol (B89426) adduct can then be cyclized to form the oxetanone ring. This process is illustrated in the following table which outlines the key steps and intermediates.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound | Butyllithium in THF | Lithium enolate of this compound |

| 2 | Lithium enolate, Dodecanal | - | Aldol addition product |

| 3 | Aldol addition product | (Not specified) | 3-Hexyl-4-(1-hydroxydodecyl)-2-oxetanone derivative |

These examples highlight the role of this compound as a crucial building block, where its constituent parts are strategically incorporated into the framework of more complex and functionally interesting molecules. Its use in the synthesis of agrochemicals and other antimicrobial agents has also been noted, underscoring its broad utility in synthetic organic chemistry. pharmaffiliates.comlookchem.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the Methyl 2-acetyloctanoate molecule. The spectrum is characterized by distinct signals, each corresponding to a unique set of protons. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. Signal multiplicity (e.g., singlet, triplet, quartet) reveals the number of neighboring protons, governed by spin-spin coupling. libretexts.org

Key signals in the ¹H NMR spectrum of this compound include a singlet for the methyl ester protons (CH₃O-), a singlet for the acetyl group protons (CH₃CO-), and a triplet for the terminal methyl group of the octanoyl chain. The protons of the long alkyl chain appear as a complex multiplet. The methine proton at the C2 position, being adjacent to two carbonyl groups, is expected to appear as a distinct signal. The coupling constant (J), the distance between peaks in a multiplet, provides further structural information about the dihedral angles between coupled protons. libretexts.orgnih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

| CH₃ (terminal) | ~0.8-0.9 | Triplet (t) |

| -(CH₂)₅- | ~1.2-1.6 | Multiplet (m) |

| CH₃CO- | ~2.1 | Singlet (s) |

| -CH- (C2) | ~3.4-3.6 | Triplet (t) |

| OCH₃ | ~3.7 | Singlet (s) |

Note: This table is based on typical chemical shift ranges for similar functional groups and may not represent exact experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. libretexts.org Each unique carbon atom in this compound produces a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. libretexts.org

The spectrum will prominently feature two signals in the downfield region (160-220 ppm), corresponding to the two carbonyl carbons of the ester and ketone groups. libretexts.org The ester carbonyl typically appears around 170 ppm, while the ketone carbonyl is found further downfield, often above 200 ppm. The methoxy (B1213986) carbon (OCH₃) and the carbons of the alkyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

| C=O (Ketone) | ~203-205 |

| C=O (Ester) | ~169-171 |

| -CH- (C2) | ~55-58 |

| OCH₃ | ~51-53 |

| -CH₂- (adjacent to CH) | ~30-32 |

| -(CH₂)₄- | ~22-30 |

| CH₃CO- | ~29-31 |

| CH₃ (terminal) | ~14 |

Note: This table is based on typical chemical shift ranges and data from similar compounds. Exact experimental values may vary.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. mdpi.comnih.gov

Characterization of Functional Groups via Vibrational Modes

The IR spectrum of this compound is dominated by the characteristic stretching vibrations of its two carbonyl (C=O) groups. libretexts.org Because they are in different chemical environments (ester vs. ketone), they absorb at slightly different frequencies. Typically, the ester C=O stretch appears at a higher wavenumber (around 1740 cm⁻¹) than the ketone C=O stretch (around 1710-1715 cm⁻¹). vscht.cz The presence of two distinct peaks in this region is a strong indicator of the β-keto ester structure.

Other important vibrational modes include the C-O stretching of the ester group, which typically appears as a strong band in the 1300-1150 cm⁻¹ region, and the various C-H stretching and bending vibrations from the alkyl chain and methyl groups, which are observed in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively. specac.comorgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (sp³ C-H) | 2850-3000 | Strong |

| C=O Stretch | Ester | ~1740 | Strong |

| C=O Stretch | Ketone | ~1710-1715 | Strong |

| C-H Bend | Methyl/Methylene (B1212753) | 1350-1470 | Medium |

| C-O Stretch | Ester | 1150-1300 | Strong |

Application of FTIR in Structural Validation of Derivatives

FTIR spectroscopy is an invaluable tool for monitoring chemical reactions and confirming the formation of derivatives from this compound. researchgate.net For instance, in the synthesis of a derivative where the ketone group is selectively reduced to a hydroxyl group, FTIR can provide clear evidence of the transformation.

The validation would involve observing the disappearance of the characteristic ketone C=O stretching band around 1710 cm⁻¹. spcmc.ac.in Concurrently, a new, broad absorption band would appear in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol group. specac.com The ester functional group would remain, so its C=O stretch at ~1740 cm⁻¹ would still be present in the spectrum of the product, confirming the selective nature of the reduction. This comparative analysis of spectra before and after the reaction provides a rapid and effective method for structural validation. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. libretexts.orgvisionpublisher.info For this compound (C₁₁H₂₀O₃), the expected molecular weight is approximately 200.28 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z ≈ 200. This peak corresponds to the intact molecule that has lost one electron. The molecule then undergoes fragmentation, breaking at its weakest bonds. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the acyloxy group (-COOCH₃). docbrown.info

Key fragments for this compound would likely arise from cleavage on either side of the carbonyl groups. For example, the loss of a methoxy radical (•OCH₃, 31 mass units) would result in a fragment ion at m/z 169. Cleavage of the acetyl group (CH₃CO•, 43 mass units) could lead to a fragment at m/z 157. The fragmentation pattern provides a unique "fingerprint" that helps to confirm the molecular structure. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In practice, the sample is vaporized and separated on a GC column, with compounds eluting at characteristic retention times, which provides an initial measure of purity.

Upon entering the mass spectrometer, molecules are typically ionized by electron ionization (EI), causing them to fragment in a reproducible manner. csun.edu The resulting mass spectrum is a fingerprint of the molecule, plotting the mass-to-charge ratio (m/z) of the fragments against their relative abundance.

The mass spectrum of this compound (molar mass: 200.28 g/mol ) is characterized by specific fragmentation pathways common to β-keto esters. cdnsciencepub.comcdnsciencepub.com Key fragmentation processes include:

Alpha-cleavage: This involves the breaking of bonds adjacent to the carbonyl groups, a common pathway for ketones and esters. csun.educdnsciencepub.com For this compound, this can lead to the formation of an acylium ion, such as the acetyl cation (CH₃CO⁺) at m/z 43. cdnsciencepub.comlibretexts.org

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of a C-C bond, resulting in the elimination of a neutral alkene. csun.educdnsciencepub.comcdnsciencepub.com

These fragmentation patterns are crucial for confirming the structure of the molecule and distinguishing it from isomers. The molecular ion peak (M⁺) at m/z 200 would confirm the molecular weight.

Table 1: Predicted Key Fragments in the GC-MS Analysis of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 200 | [C₁₁H₂₀O₃]⁺ | Molecular Ion (M⁺) |

| 169 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 157 | [M - CH₃CO]⁺ | Alpha-cleavage, loss of the acetyl group |

| 129 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (Acylium ion) |

This table is based on general fragmentation principles for β-keto esters and may be used for predictive analysis.

High-Resolution Mass Spectrometry for Molecular Confirmation

While standard GC-MS provides nominal mass data, High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. jeol.comjeolusa.com For this compound, with a molecular formula of C₁₁H₂₀O₃, HRMS is critical for distinguishing it from other compounds that might have the same nominal mass but a different elemental composition.

By comparing the experimentally measured accurate mass to the calculated exact mass, researchers can confirm the molecular formula with high confidence. This is particularly valuable when dealing with complex reaction mixtures or when trying to identify unknown impurities. Soft ionization techniques, such as field ionization (FI) or chemical ionization (CI), are often used in conjunction with HRMS to increase the abundance of the molecular ion and minimize fragmentation, simplifying the confirmation of the parent molecule. jeol.comjeolusa.com

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₂₀O₃ |

| Calculated Exact Mass | 200.13614 |

| Typical HRMS Measurement | 200.1361 ± 0.0005 |

| Required Mass Accuracy | < 5 ppm |

Chromatographic Purity Assessment

Chromatographic methods are indispensable for both monitoring the progress of chemical reactions and for quantifying the purity of the final product.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of organic reactions, such as the synthesis of this compound. libretexts.org A small amount of the reaction mixture is spotted onto a TLC plate (typically coated with silica (B1680970) gel, a polar adsorbent) and developed in a suitable solvent system (eluent). umich.edu

As the nonpolar eluent moves up the plate, it carries the components of the mixture with it. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the silica gel and have lower Rf values. libretexts.org By comparing the spot of the reaction mixture to spots of the starting materials, a chemist can visually track the consumption of reactants and the formation of the product. umich.edu For the synthesis of methyl esters, an eluent system such as n-hexane-diethyl ether-acetic acid can be effective. researchgate.net The separation allows for a quick assessment of reaction completion and the presence of any byproducts.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

For precise quantitative analysis and the generation of a detailed purity profile, High-Performance Liquid Chromatography (HPLC) is the method of choice. scielo.br This technique uses a high-pressure pump to pass a solvent (mobile phase) and the sample mixture through a column packed with a solid adsorbent material (stationary phase).

A reversed-phase HPLC method, likely using a C8 or C18 column, would be suitable for this compound. turkjps.org In this setup, the stationary phase is nonpolar, and a more polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used. scielo.brpjoes.com Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl groups in this compound absorb UV light. scielo.br

Method validation would involve assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and repeatability to ensure the data is accurate and reliable for purity determination. scielo.brpjoes.com

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~205-210 nm |

| Column Temperature | 30-40 °C scielo.brturkjps.org |

| Injection Volume | 10-20 µL |

X-ray Crystallographic Analysis of this compound Derivatives

While obtaining a single crystal of this compound itself may be challenging as it is a liquid at room temperature, its derivatives can often be crystallized and analyzed using X-ray crystallography. This technique provides the definitive, three-dimensional structure of a molecule at atomic resolution, including its absolute configuration. nih.gov

Research has been conducted on the synthesis of complex heterocyclic derivatives using closely related β-keto esters like ethyl 2-acetyloctanoate. researchgate.net In one study, ethyl 2-acetyloctanoate was used as a building block to synthesize pyranocoumarin (B1669404) derivatives. The precise three-dimensional structures of some of these final, solid derivatives were determined by single-crystal X-ray diffraction. researchgate.net

Such analyses are invaluable as they reveal detailed structural information, including bond lengths, bond angles, and torsional angles. Furthermore, they provide insight into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern how the molecules pack together in a crystal lattice. researchgate.net This structural information is crucial for understanding the molecule's physical properties and can be essential in fields like drug design where molecular shape dictates biological activity. nih.govnih.gov

Biological Activities and Mechanistic Investigations

Antimicrobial Research

No research data was found regarding the antimicrobial properties of Methyl 2-acetyloctanoate.

Evaluation of Broad-Spectrum Antimicrobial Efficacy

There are no available studies evaluating the broad-spectrum antimicrobial efficacy of this compound.

Inhibition Studies Against Gram-Positive Bacterial Strains

No published research has investigated the inhibitory effects of this compound against Gram-positive bacteria.

Inhibition Studies Against Gram-Negative Bacterial Strains

There is no available data from studies on the inhibition of Gram-negative bacterial strains by this compound.

Antifungal Activity Assessments

No assessments of the antifungal activity of this compound have been reported in the scientific literature.

Structure-Activity Relationship (SAR) Analysis for Antimicrobial Agents

In the absence of any antimicrobial activity data, no structure-activity relationship analysis for this compound as an antimicrobial agent has been performed.

Antiproliferative and Anticancer Studies

There are no publicly available research findings on the antiproliferative or anticancer properties of this compound.

Research on this compound Remains Undisclosed

Despite a thorough search of scientific literature and databases, detailed research findings on the biological activities of the chemical compound this compound are not publicly available. Consequently, an in-depth article focusing on its in vitro cytotoxicity, molecular mechanisms, antioxidant and anti-inflammatory properties, and metabolic interactions, as per the requested outline, cannot be generated at this time.

The specific areas of investigation, including cytotoxicity assays against human cancer cell lines, in silico docking studies, free radical scavenging capabilities, and enzyme inhibition studies, require dedicated scientific research that has not been published in the accessible domain. Without this foundational data, a scientifically accurate and informative article on this compound cannot be compiled.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential biological and therapeutic properties of this compound. Until such studies are conducted and their findings are disseminated, a comprehensive analysis of this compound's biological activities and mechanistic investigations remains speculative.

Metabolic and Enzymatic Interaction Studies

Interactions with Biological Membranes and Enzymatic Systems

The interaction of this compound with biological membranes and enzymatic systems is likely influenced by its nature as a medium-chain fatty acid derivative. MCFAs can be transported across the blood-brain barrier. researchgate.net In biological systems, the ester group of compounds like this compound can undergo enzymatic hydrolysis, a reaction often facilitated by lipases. evitachem.com This process would yield octanoic acid and a 2-acetyl methyl ester fragment, both of which could then participate in various metabolic pathways. evitachem.com

The octanoic acid released from this compound would be available as a substrate for energy production or biosynthesis. evitachem.com Research on fatty acid methyl esters (FAMEs) derived from vegetable oils indicates their potential as reactive diluents in industrial applications, suggesting a degree of chemical reactivity that could translate to biological settings. researchgate.net The β-keto ester moiety introduces chemical reactivity, with the carbonyl carbons being potential sites for nucleophilic attack within an enzymatic active site. nih.gov

Inhibition of Energy Metabolism by Related Compounds

Medium-chain fatty acids, the parent compounds of this compound, are known to influence cellular energy metabolism. Octanoic acid, for instance, is readily transported into the hypothalamus where it is almost exclusively oxidized, leading to transient reductions in food intake and an increase in energy expenditure. nih.gov Studies on glioblastoma cells have shown that octanoic acid primarily affects mitochondrial metabolism, leading to an increased synthesis of ketone bodies. researchgate.netfrontiersin.org This suggests that if this compound is hydrolyzed to octanoic acid, it could contribute to ketogenesis.

Furthermore, in HepG2 liver cells, MCFAs like hexanoic, octanoic, and decanoic acid have been shown to promote a balanced metabolic profile without the significant lipid accumulation often induced by long-chain fatty acids. mdpi.com These MCFAs did not negatively impact fatty acid oxidation and, in some cases, showed a trend towards enhancing it. mdpi.com An octanoic acid-enriched diet in mice has been demonstrated to improve endurance and activate mitochondrial biogenesis in skeletal muscle. nih.gov However, there is also evidence that inhibition of gluconeogenesis can lead to a decrease in ketogenesis, suggesting a complex interplay between these metabolic pathways. researchgate.net

| Medium-Chain Fatty Acid | Effect on Energy Metabolism | Cell/Organism Model |

|---|---|---|

| Octanoic Acid (C8) | Increases ketone body synthesis | U87MG glioblastoma cells |

| Decanoic Acid (C10) | Increases glucose conversion to lactate (B86563) and stimulates fatty acid synthesis | U87MG glioblastoma cells |

| Hexanoic (C6), Octanoic (C8), and Decanoic (C10) Acids | Promote a balanced lipid metabolism and maintain insulin (B600854) sensitivity | HepG2 hepatoma cells |

| Octanoic Acid (C8) | Improves endurance and activates mitochondrial biogenesis | Skeletal muscle of mice |

Implications for Neurometabolic Disorders

The potential implications of this compound in the context of neurometabolic disorders are largely tied to the known effects of octanoic acid. As a key component of the medium-chain triglyceride (MCT) ketogenic diet, octanoic acid has demonstrated neuroprotective potential. nih.gov The ketogenic effects of MCTs are thought to enhance brain energy metabolism, which could be beneficial in conditions where glucose metabolism is impaired. aesnet.orgnih.gov

Octanoic acid can cross the blood-brain barrier and serve as an alternative energy source for the brain in the form of ketone bodies. researchgate.net This is particularly relevant for a range of neurological diseases where altered energy metabolism is a factor. frontiersin.org Recent studies have identified octanoic acid as a potential protective agent in pediatric epilepsy, where it may act by enhancing the activation of G-protein coupled receptor 40 (GPR40) and reducing astrocyte activation in the hippocampus. aesnet.org However, it is also important to note that long-term consumption of high levels of octanoic acid has been associated with potential negative effects on bone health, which could have implications for individuals with chronic neurometabolic disorders requiring long-term dietary interventions. nih.govnih.gov

Antidiabetic Potential via Sugar Hydrolyzing Enzyme Inhibition

The potential for this compound to exhibit antidiabetic properties through the inhibition of sugar-hydrolyzing enzymes, such as glycosidases, is an area of speculative interest based on its chemical structure. The β-keto ester functionality is a key feature that could potentially interact with the active sites of these enzymes. While direct evidence for this compound is lacking, the general principle of designing enzyme inhibitors based on substrate mimicry is well-established in the development of antidiabetic drugs. nih.gov

Covalent inhibitors of glycosidases often work by forming a stable bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. oup.com The electrophilic nature of the carbonyl carbons in the β-keto ester group of this compound could make it susceptible to attack by such nucleophiles. nih.gov Furthermore, sugar esters of fatty acids are a class of compounds with known biological activities, and their synthesis and interaction with biological systems are of growing interest. mdpi.com While research has focused on various classes of glycosidase inhibitors, the potential of fatty acid derivatives like this compound remains an underexplored area that warrants further investigation.

Research Applications in Flavor and Fragrance Science

Utilization as Synthetic Precursors for Organoleptic Compounds

Beta-keto esters, including Methyl 2-acetyloctanoate, are versatile chemical intermediates. researchgate.net Their unique structure, featuring both ketone and ester functional groups, allows them to be used as building blocks in the synthesis of more complex molecules with specific sensory—or organoleptic—properties. researchgate.netrsc.org

The chemical reactivity of β-keto esters is leveraged in various organic synthesis reactions. For instance, they are key reactants in Claisen condensation reactions to form larger molecules and can be used to synthesize a wide array of compounds, from substituted ketones to various heterocyclic compounds that may possess unique flavor and aroma profiles. researchgate.netnih.govorganic-chemistry.org In the fragrance industry, β-keto esters are precursors for perfume alcohols, which are sought after for their distinct and lasting odor profiles. google.com The ability to undergo transesterification selectively also makes β-keto esters valuable, as it allows for the modification of the ester group to fine-tune the final molecule's volatility and scent characteristics. rsc.org This process is crucial for developing novel fragrance and flavor ingredients with desired properties. rsc.org

Contributions to Complex Flavor Profiles through Controlled Studies

Direct controlled studies on the contribution of this compound to specific flavor profiles are not widely documented in publicly accessible literature. However, research on similar ester compounds provides insight into how such molecules are evaluated. For example, related compounds like Methyl 2-methylbutanoate are known to contribute sweet, fruity, and apple-like notes to foods and beverages. perfumerflavorist.comvigon.com This compound is found naturally in fruits like apples and strawberries and is used to enhance fruity flavors in products such as alcoholic beverages. perfumerflavorist.com

Studies on such esters typically involve adding precise amounts to a base product and using trained sensory panels to describe the changes in taste and aroma. This type of research helps flavorists understand how individual molecules can add specific notes, such as "juiciness" or "freshness," to a complex flavor profile. perfumerflavorist.com

Development of Novel Fragrance Molecules and Olfactory Research

The development of new fragrance molecules often involves the synthesis and evaluation of esters. The structure of an ester, including the length of its carbon chains and the presence of other functional groups, directly influences its odor. Olfactory research on related compounds demonstrates this principle. For instance, Ethyl 2-methylbutanoate is described as having a diffusive, fruity, green, and apple-peel character, making it a useful modifier in floral and fruity fragrance accords. perfumersapprentice.comgivaudan.com

Safety and Regulatory Research

Before any compound can be used in food or consumer products, it must undergo rigorous safety and toxicological assessment.

Mutagenicity testing is a critical component of the safety evaluation for any new chemical intended for use in foods or fragrances. These tests assess the potential of a substance to cause genetic mutations. A standard method is the bacterial reverse mutation assay, often referred to as the Ames test, which uses specific strains of bacteria to detect gene mutations. While specific mutagenicity data for this compound is not available in the reviewed literature, the safety assessments of other fragrance ingredients, such as β-keto esters, routinely include such genotoxicity studies. nih.gov These studies are fundamental in confirming that the compound does not pose a mutagenic risk.

For a substance to be added to food in the United States, it must be approved as a food additive or be "Generally Recognized As Safe" (GRAS). fda.gov The GRAS determination is based on a consensus among qualified experts that the substance is safe for its intended use. This process involves a comprehensive review of all available scientific data, including toxicological studies.

While this compound itself does not appear on the primary GRAS lists, its close structural analog, Ethyl 2-acetyloctanoate , has been evaluated. The Flavor and Extract Manufacturers Association (FEMA) has assigned this related compound a FEMA number (4459), indicating it has been deemed GRAS for use as a flavoring agent by their expert panel. fda.govfemaflavor.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated Ethyl 2-acetyloctanoate. femaflavor.org Such evaluations establish an "Acceptable Daily Intake" (ADI) and confirm that there are no safety concerns at the estimated levels of dietary exposure. nih.gov

The toxicological assessment for these compounds typically includes data on metabolism, acute and chronic toxicity, and potential reproductive or developmental effects. The data for Ethyl 2-acetyloctanoate provides a strong indication of the likely safety profile for the closely related methyl ester.

Biosynthesis and Biotransformation Research

Enzymatic Pathways and Biogenetic Origins

The formation of methyl 2-acetyloctanoate in biological systems is a result of specific enzymatic activities that determine its stereochemical composition and its direct molecular precursors.

Elucidation of Enantiomeric Ratios and Biosynthetic Routes

Research into beverages fermented with shiitake mushrooms (Lentinula edodes) has provided significant insights into the enantiomeric distribution of related compounds like methyl 2-methylbutanoate. nih.gov While typically found with a high excess of the (S)-enantiomer in nature, studies have reported the presence of up to 35% of the (R)-enantiomer in these fermented products. nih.gov This unusual enantiomeric ratio prompted investigations into its biogenetic origins.

Stable isotope labeling studies have been instrumental in elucidating the biosynthetic pathways. These studies have identified (R)-2-methylbutanoic acid as the primary precursor for the formation of (R)-methyl 2-methylbutanoate in shiitake fermentations. nih.gov The presence of varying enantiomeric ratios of both the acid and its corresponding methyl ester in the final product highlights the complexity of the biosynthetic and transformation processes occurring. nih.gov

| Parameter | Observation | Reference |

| Organism | Shiitake (Lentinula edodes) | nih.gov |

| Compound | Methyl 2-methylbutanoate | nih.gov |

| (R)-enantiomer percentage | Up to 35% | nih.gov |

| Primary Precursor for (R)-enantiomer | (R)-2-Methylbutanoic acid | nih.gov |

Identification of Precursors and Metabolic Intermediates (e.g., L-Isoleucine Derivatives)

The amino acid L-isoleucine has been identified as a key initial precursor in the biosynthetic pathway of branched-chain esters like methyl 2-methylbutanoate. nih.gov The metabolic pathway involves the transformation of L-isoleucine into unsaturated secondary metabolites.

Specifically, trace amounts of (R)-methyl 2-methylbutanoate are produced through the transformation of tiglic aldehyde and tiglic acid, both of which are derivatives of L-isoleucine. nih.gov This indicates a metabolic route where the amino acid is catabolized to these intermediates, which are then further converted to the final ester.

| Precursor | Intermediate Metabolites | Final Product (Trace Amounts) | Reference |

| L-Isoleucine | Tiglic aldehyde, Tiglic acid | (R)-Methyl 2-methylbutanoate | nih.gov |

Microbial Biotransformation Studies

Microorganisms, particularly fungi, play a pivotal role in the biotransformation of precursor molecules into this compound and related esters. These processes are of interest for their potential in flavor production.

Esterification Processes Mediated by Fungi (e.g., Shiitake)

The shiitake mushroom (Lentinula edodes) has been shown to possess the enzymatic machinery for the esterification of 2-alkyl-branched acids. A key finding is the enantioselective nature of this process. Research has demonstrated that shiitake esterifies (R)-2-methylbutanoic acid to form (R)-methyl 2-methylbutanoate at a faster rate than it esterifies the corresponding (S)-enantiomer. nih.gov This selective esterification contributes to the observed accumulation of the (R)-ester in fermented products.

Investigation of Degradation Pathways and Enantioselectivity in Biological Systems

In addition to synthesis, the degradation of these esters within the biological system also influences their final concentration and enantiomeric ratio. Studies involving shiitake have revealed the occurrence of a spontaneous, non-enantioselective degradation of methyl 2-methylbutanoate. nih.gov This means that both the (R)- and (S)-enantiomers are broken down at similar rates.

This non-enantioselective degradation, coupled with the enantioselective esterification, helps to explain the diverse and sometimes contradictory enantiomeric ratios of 2-alkyl-branched acids and their corresponding esters that are reported in various natural products. nih.gov The final enantiomeric composition is a net result of the rates of formation and degradation of each enantiomer.

Derivatives and Analogues in Advanced Chemical and Biological Research

Synthesis and Biological Evaluation of Structural Analogues

The generation of novel molecular architectures from foundational chemical structures is a cornerstone of medicinal chemistry. By modifying core scaffolds, researchers can fine-tune the biological activity of a compound, leading to the development of potent and selective therapeutic agents.

Design and Synthesis of Coumarin-Based Derivatives (e.g., Triazolyl Pyranocoumarin)

Coumarin (B35378) derivatives are a prominent class of compounds in medicinal chemistry, and their conjugation with other heterocyclic systems, such as 1,2,3-triazoles, has yielded molecules with significant biological activity. mdpi.com The synthesis of these hybrid molecules often employs the copper(I)-catalyzed Huisgen cycloaddition reaction, a form of "click chemistry," which allows for the efficient and specific linking of a coumarin-alkyne with an azide (B81097) to form a stable triazole ring. mdpi.com

One area of significant interest is the development of coumarin-triazole conjugates as potential anticancer agents. mdpi.comnih.gov For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin derivatives were synthesized and evaluated for their in-vitro anticancer activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. nih.gov Structural optimization of these compounds focused on modifications at the C-4 position of the triazole and the C-6 and C-7 positions of the coumarin ring. nih.gov Many of these synthesized compounds displayed promising antitumor activities. nih.gov Further mechanistic studies, such as flow cytometry, have demonstrated that some of these derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. nih.gov

The following table provides examples of coumarin-triazole derivatives and their reported biological activities.

| Compound Type | Biological Activity | Mechanism of Action |

| 4-(1,2,3-triazol-1-yl)coumarin conjugates | Anticancer | G2/M cell-cycle arrest, Apoptosis induction |

| N1-substituted 3-(1,2,3-triazolyl-methoxycarbonyl)coumarins | Anticancer (selective for cervical cancer cells) | S/G2 phase cell cycle arrest, Apoptosis induction |

Quinoxaline-Conjugates and Their Bioactivity

Quinoxaline (B1680401), a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. wisdomlib.orgsapub.org These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial effects. wisdomlib.orgsapub.org The synthesis of quinoxaline derivatives can be achieved through various methods, with a common approach being the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org

The therapeutic potential of quinoxalines has been further expanded by conjugating them with other pharmacologically active moieties, such as sulfonamides. mdpi.com Quinoxaline-sulfonamide hybrids have demonstrated a broad spectrum of biomedical applications, including diuretic, antibacterial, antifungal, and anticancer actions. mdpi.com For example, certain quinoxaline sulfonamide derivatives have shown significant antibacterial activity against both S. aureus and E. coli. mdpi.com

Microwave-assisted synthesis has been employed to optimize the synthesis of quinoxaline derivatives, leading to improved yields and shorter reaction times. nih.gov The biological evaluation of these compounds has identified potent antioxidant and anti-inflammatory agents. nih.gov Some derivatives have shown significant in-vivo anti-inflammatory effects, comparable to the established drug indomethacin. nih.gov

Below is a summary of the diverse bioactivities of quinoxaline derivatives.

| Derivative Class | Biological Activity |

| General Quinoxaline Derivatives | Antibacterial, Antifungal, Antiviral, Anticancer, Anti-inflammatory, Antimalarial |

| Quinoxaline-Sulfonamide Conjugates | Diuretic, Antibacterial, Antifungal, Anticancer |

| Quinoxaline 1,4-di-N-oxide Derivatives | Antioxidant, Anti-inflammatory |

Chitin (B13524) and Chitosan (B1678972) Octanoate (B1194180) Derivatives

Chitin, the second most abundant polysaccharide in nature after cellulose, and its deacetylated derivative, chitosan, are biocompatible, biodegradable, and non-toxic biopolymers. nih.govmdpi.com Their unique chemical structure, featuring reactive amino and hydroxyl groups, allows for a wide range of chemical modifications, leading to the creation of derivatives with tailored properties for various applications, including in the biomedical field. nih.govresearchgate.net

The chemical modification of chitin and chitosan can be performed under heterogeneous conditions, though this can sometimes lead to challenges in controlling the extent and regioselectivity of the reaction. glycopedia.eu Common derivatization strategies include carboxymethylation, which produces water-soluble anionic polymers like carboxymethyl chitin and carboxymethyl-chitosan. glycopedia.eu

While the broader literature extensively covers various modifications of chitin and chitosan, the specific synthesis of octanoate derivatives involves the esterification of the hydroxyl groups on the polysaccharide backbone with octanoic acid or its derivatives. This modification would increase the hydrophobicity of the polymer, potentially leading to new applications in areas such as drug delivery systems for hydrophobic drugs or as biocompatible materials with altered surface properties. The introduction of the octanoyl groups can be confirmed using spectroscopic techniques such as IR and NMR.

Beta-ketoester Compounds as Versatile Precursors

Beta-ketoesters, such as methyl 2-acetyloctanoate, are highly valuable and versatile intermediates in organic synthesis. researchgate.netresearchgate.net Their utility stems from the presence of multiple reactive sites, including two electrophilic carbonyl groups and two nucleophilic carbon positions, which can be selectively targeted under appropriate reaction conditions. researchgate.net

These compounds are key precursors in the synthesis of a wide array of more complex molecules. researchgate.net For example, they are fundamental starting materials for the synthesis of pyrazolones, a class of heterocyclic compounds with numerous pharmaceutical applications, through reaction with hydrazine (B178648) derivatives. The classic acetoacetic ester synthesis, discovered in 1863, utilizes the alkylation of β-ketoesters to form new carbon-carbon bonds. researchgate.net

The development of palladium-catalyzed reactions of allylic β-ketoesters has further expanded their synthetic utility. nih.gov These reactions proceed through the formation of palladium enolates after decarboxylation and can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products. nih.gov Furthermore, β,γ-unsaturated α-ketoesters have emerged as powerful synthons in asymmetric catalysis, participating in a variety of cycloaddition and addition reactions to produce chiral building blocks. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for the rational design of new and improved therapeutic agents. SAR and QSAR studies provide insights into how different functional groups and their positions on a molecular scaffold influence its pharmacological properties.

Investigation of Substituent Effects on Biological Activity

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyranone nucleus. uchile.clmdpi.com SAR studies have been instrumental in identifying key structural features that govern their antifungal, antibacterial, and anticancer activities. mdpi.comnih.gov

In the context of antifungal activity, SAR studies on a series of coumarin derivatives screened against Aspergillus strains revealed that O-substitutions are crucial for activity. mdpi.com The presence of a short aliphatic chain and/or electron-withdrawing groups like nitro (NO₂) or acetate (B1210297) was found to enhance antifungal potency. mdpi.com Conversely, for 6-hydroxycoumarin (B196160) derivatives, the introduction of larger groups like geranyl or prenyl did not lead to an increase in fungicidal activity. mdpi.com

For antibacterial applications, various coumarin-based hybrids have been developed, and their SAR has been investigated to improve their efficacy against drug-resistant bacteria. nih.gov The insights gained from these studies can guide the rational design of new coumarin derivatives with enhanced potency against multidrug-resistant pathogens. nih.gov

In the realm of anticancer research, SAR studies have shown that for some coumarin derivatives, substitution at the C6 position of the coumarin nucleus provides the best anticancer activity. nih.gov The lipophilicity of the molecule, which can be modulated by the length of substituent chains, also plays a significant role in cytotoxic properties by affecting cell penetration. nih.gov

The following table summarizes the influence of substituents on the biological activity of coumarin derivatives.

| Substituent Type | Position | Effect on Biological Activity |

| O-substitutions | - | Essential for antifungal activity |

| Short aliphatic chain | - | Favors antifungal activity |

| Electron-withdrawing groups (e.g., NO₂, acetate) | - | Favors antifungal activity |

| Geranyl, prenyl groups | C6 | Did not increase fungicidal activity |

| - | C6 | Optimal for some anticancer activities |

Computational Modeling for Rational Drug Design and Optimization

In the realm of modern medicinal chemistry, computational modeling has emerged as an indispensable tool for the rational design and optimization of novel therapeutic agents. The application of these in silico techniques to the derivatives and analogues of this compound allows for an accelerated and more targeted approach to drug discovery, minimizing the time and resources required for the identification of promising drug candidates. By simulating and predicting the interactions between small molecules and biological targets at an atomic level, researchers can prioritize synthetic efforts and enhance the therapeutic potential of lead compounds.

The core of computational modeling in drug design revolves around understanding the intricate relationship between a molecule's structure and its biological activity. For derivatives of this compound, this involves a multi-faceted approach that includes molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations. These methods provide profound insights into the molecular determinants of pharmacological activity, guiding the modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

Molecular docking, for instance, is a powerful technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. By docking a series of virtual this compound analogues into the active site of a target enzyme or receptor, researchers can identify which modifications are likely to enhance binding. For example, the introduction of a hydroxyl group at a specific position on the octanoate chain might be predicted to form a critical hydrogen bond with an amino acid residue in the binding pocket, thereby increasing the compound's inhibitory activity.

Complementing molecular docking, QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov This is achieved by calculating a variety of molecular descriptors that quantify different physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic characteristics. For a series of this compound derivatives, a QSAR model could reveal that an increase in lipophilicity at a particular position is positively correlated with enhanced biological activity, while the presence of a bulky substituent at another position is detrimental. This information is invaluable for guiding the design of new analogues with improved efficacy.

To further refine the understanding of ligand-target interactions, molecular dynamics simulations can be employed. These simulations provide a dynamic picture of the molecular system over time, allowing researchers to assess the stability of the ligand-protein complex and to identify subtle conformational changes that may influence binding. For a promising this compound derivative, a molecular dynamics simulation could confirm that the predicted binding mode from docking is stable over time and that the key interactions are maintained.

The integration of these computational approaches provides a robust framework for the rational design of this compound derivatives. The iterative cycle of virtual screening, lead optimization, and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling significantly streamlines the drug discovery process. nih.gov The following hypothetical data tables illustrate the types of information that can be generated through these computational studies.

Table 1: Hypothetical Molecular Docking Scores of this compound Derivatives Targeting a Kinase

| Compound ID | Modification on Octanoate Chain | Docking Score (kcal/mol) | Predicted Key Interactions |

| MAO-001 | Unmodified | -6.5 | Hydrophobic interactions with Valine and Leucine |

| MAO-002 | 4-hydroxyl group | -7.8 | Hydrogen bond with Aspartate; hydrophobic interactions |

| MAO-003 | 6-amino group | -8.2 | Hydrogen bond with Serine; salt bridge with Glutamate |

| MAO-004 | 8-phenyl group | -7.1 | Pi-pi stacking with Phenylalanine; hydrophobic interactions |

Table 2: Illustrative QSAR Model for a Series of this compound Analogues

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Lipophilicity) | +0.45 | <0.01 | Increased lipophilicity is correlated with higher activity |

| Molecular Weight | -0.12 | 0.03 | Increased molecular size is slightly detrimental to activity |

| Dipole Moment | +0.28 | <0.05 | Higher polarity is moderately correlated with higher activity |

| Steric Hindrance (R-group) | -0.67 | <0.001 | Bulky substituents at the R-position significantly decrease activity |

Through the systematic application of these computational methodologies, the design of this compound derivatives can be transformed from a process of trial and error to a more rational and predictable endeavor. This ultimately accelerates the journey from a chemical scaffold to a potential therapeutic agent.

Future Directions and Emerging Research Areas

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of β-keto esters, including methyl 2-acetyloctanoate, is a cornerstone of organic chemistry, providing key intermediates for numerous complex molecules. rsc.org The increasing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic methodologies.

Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes, particularly lipases, offers a mild and selective alternative to traditional chemical catalysts for synthesizing β-keto esters through transesterification. google.comnih.gov Lipase-catalyzed reactions can often be performed under solvent-free conditions, reducing environmental impact. google.com Research is ongoing to discover and engineer more robust and efficient enzymes for these transformations.

Heterogeneous Catalysis: The development of solid-supported catalysts, such as sulfated zirconia and borate/zirconia, provides advantages in terms of catalyst recovery and reusability, which are crucial for industrial applications. rsc.org These catalysts have shown effectiveness in the transesterification of β-keto esters. rsc.org

Electrochemical Synthesis: Electrochemistry represents a sustainable approach for chemical synthesis, utilizing electrons as clean reagents. rsc.org Recent studies have demonstrated the potential of electrochemical methods for the functionalization of β-keto esters, offering a green alternative to conventional oxidative processes that often require stoichiometric oxidants. rsc.org

Renewable Feedstocks: There is a growing interest in synthesizing β-keto esters from renewable resources to reduce reliance on petrochemicals. rsc.orgresearchgate.net Methods utilizing fatty acids and Meldrum's acid are being explored to produce a range of β-ketoesters, including those with long alkyl chains similar to this compound. rsc.orgresearchgate.net

| Catalytic Strategy | Catalyst Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | Lipases (e.g., CALB) | High selectivity, mild reaction conditions, solvent-free options google.com | Enzyme discovery and engineering for enhanced stability and activity |

| Heterogeneous Catalysis | Sulfated zirconia, Borate/zirconia | Catalyst reusability, ease of separation rsc.org | Development of more active and stable solid catalysts |

| Homogeneous Catalysis | Boric acid, 4-DMAP, Nickelocene rsc.orgnih.gov | High efficiency and selectivity rsc.org | Development of environmentally benign and recyclable catalysts |

| Electrochemical Synthesis | Electron-mediated reactions | Use of clean reagents (electrons), mild conditions rsc.org | Expanding the scope of electrochemical transformations for β-keto esters |

Exploration of Novel Biological and Pharmaceutical Applications

β-Keto esters are recognized as crucial building blocks in the synthesis of medicinally important compounds. rsc.org The structural motifs present in this compound make it and related compounds interesting candidates for biological screening and pharmaceutical development.

Emerging research in this area includes:

Antibacterial Agents: Some β-keto esters have demonstrated promising antibacterial activity. mdpi.com Future studies will likely involve the synthesis and evaluation of libraries of β-keto ester analogs to identify compounds with potent and selective activity against pathogenic bacteria, including multidrug-resistant strains. mdpi.comsemanticscholar.org

Quorum Sensing Modulation: Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence. uri.edu The structural similarity of some β-keto esters to natural autoinducers makes them potential modulators of quorum sensing, offering a novel anti-infective strategy that may be less prone to resistance development. semanticscholar.orguri.edu

Anticancer Agents: The α-ketoacid moiety is present in compounds being investigated for cancer therapy. For instance, α-ketomethylselenobutyrate, a derivative of L-selenomethionine, has been identified as a potential anticancer agent. nih.gov This suggests that other α-substituted β-keto esters could be explored for similar activities.

Synthesis of Complex Bioactive Molecules: β-Keto esters are key intermediates in the synthesis of various natural products and pharmaceuticals. researchgate.net Ongoing research focuses on utilizing β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis to create complex chiral molecules with potential biological activity. nih.gov

| Application Area | Mechanism of Action/Rationale | Examples/Research Findings |

|---|---|---|

| Antibacterial Agents | Direct inhibition of bacterial growth | MIC values of some β-keto esters against P. aeruginosa and S. aureus have been determined. mdpi.comsemanticscholar.org |

| Quorum Sensing Modulators | Interference with bacterial communication systems | β-Keto esters are being designed as analogues of N-acylated homoserine lactone autoinducers. uri.edu |

| Anticancer Agents | Potential to modulate cellular processes like histone acetylation nih.gov | α-Ketomethylselenobutyrate has shown potential as an anticancer therapeutic agent. nih.gov |

| Synthetic Intermediates | Versatile building blocks for complex molecules | Used in the synthesis of paclitaxel (B517696) and other complex natural products. rsc.org |

Integration of Computational Chemistry with Experimental Research Methodologies

The synergy between computational chemistry and experimental research is becoming increasingly vital for accelerating the discovery and development of new molecules and materials. mit.edu For this compound and related β-keto esters, computational approaches offer powerful tools for understanding their properties and reactivity.

Future directions in this integrated approach include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies for the synthesis of β-keto esters. mdpi.com This provides a deeper understanding of reaction mechanisms and can guide the design of more efficient catalytic systems.

Prediction of Molecular Properties: Computational models can predict a wide range of properties for β-keto esters, including their electronic structure, vibrational spectra, and keto-enol tautomerism. semanticscholar.orgresearchgate.netresearchgate.net This information is valuable for interpreting experimental data and predicting the behavior of new compounds. For instance, understanding the keto-enol equilibrium is crucial as it influences the reactivity of β-keto esters. comporgchem.commdpi.com

Virtual Screening and Drug Design: Computational techniques such as molecular docking and molecular dynamics can be employed to screen virtual libraries of β-keto esters for potential biological activity. semanticscholar.org This allows for the rational design of new drug candidates with improved efficacy and selectivity, which can then be synthesized and tested experimentally.

Development of Advanced Computational Models: The ongoing development of more accurate and efficient computational methods, including machine learning models trained on quantum mechanical data, will further enhance the predictive power of computational chemistry in the study of β-keto esters. mit.edu

| Area of Integration | Computational Tools | Experimental Techniques | Synergistic Outcome |

|---|---|---|---|

| Reaction Mechanism Studies | DFT, Transition State Theory | Kinetics experiments, Spectroscopic analysis | Rational design of catalysts and optimization of reaction conditions |

| Property Prediction | DFT, ab initio methods | NMR, IR, and UV-Vis spectroscopy | Accurate characterization and understanding of molecular structure and reactivity researchgate.net |

| Drug Discovery | Molecular docking, Molecular dynamics | In vitro and in vivo biological assays | Accelerated identification and optimization of lead compounds |

Q & A

Q. What are the key physicochemical properties of methyl 2-acetyloctanoate, and how are they experimentally determined?

this compound (C₁₁H₂₀O₃) has a density of 0.950 g/mL at 20°C, a boiling point of 248°C, and a flashpoint of 95.5°C. Its purity typically ranges between 93–95%, with refractive indices of 1.430–1.440 . Key methods for characterization include:

- Density : Measured via pycnometry or calibrated volumetric glassware.

- Purity : Assessed using gas chromatography (GC) with flame ionization detection (FID), comparing retention times against certified standards .

- Solubility : Determined by stepwise addition of solvents (e.g., ethanol) to saturation, followed by gravimetric analysis .

Q. How is this compound synthesized, and what validation steps ensure reproducibility?

The compound is synthesized via acetylation of methyl octanoate using acetyl chloride or acetic anhydride in the presence of a base catalyst (e.g., pyridine). Critical validation steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) or in-situ FTIR to track acetyl group incorporation.

- Post-Synthesis Purification : Column chromatography or distillation to isolate the product.

- Reproducibility : Detailed experimental protocols (e.g., molar ratios, temperature gradients) must be documented in the main text, with raw spectral data provided in supplementary materials .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirms the acetyl group (δ ~2.1 ppm for ¹H; δ ~210 ppm for carbonyl in ¹³C) and ester functionality.

- GC-MS : Validates molecular weight (m/z 200.275) and fragmentation patterns.

- IR Spectroscopy : Identifies ester C=O stretching (~1740 cm⁻¹) and acetyl C=O (~1710 cm⁻¹) .

Advanced Research Questions

Q. How does this compound’s stability vary under acidic, basic, or oxidative conditions, and what methodologies assess degradation pathways?

Stability studies involve:

- Condition-Specific Incubations : Expose the compound to HCl/NaOH (0.1–1 M) or H₂O₂ (3–30%) at 25–60°C.

- Degradation Monitoring : HPLC-UV or LC-MS to quantify parent compound loss and identify byproducts (e.g., decarboxylation products).

- Kinetic Analysis : Arrhenius plots to predict shelf-life under varying conditions .

Q. What computational approaches predict this compound’s reactivity in catalytic systems?

- DFT Calculations : Model transition states for acetyl transfer reactions using software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent interactions and steric effects in enzymatic or heterogeneous catalysis.

- Validation : Correlate computational results with experimental kinetic data (e.g., turnover frequencies) .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial assays) be resolved?

Contradictions may arise from:

- Methodological Variability : Differences in bacterial strains, solvent carriers (e.g., DMSO vs. ethanol), or incubation times.